
(3-Bromo-5-methylphenyl)methanol
Overview
Description
(3-Bromo-5-methylphenyl)methanol (CAS: 648439-19-4) is a brominated aromatic alcohol with a methyl substituent at the 5-position of the benzene ring. Its molecular formula is C₈H₉BrO, and it serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development. The compound’s structure combines a hydroxymethyl group (-CH₂OH) with bromine and methyl groups, which influence its reactivity, solubility, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-methylphenyl)methanol typically involves the bromination of 5-methylbenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where 5-methylbenzyl alcohol is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-5-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 5-methylbenzyl alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.
Major Products:
Oxidation: 3-Bromo-5-methylbenzaldehyde or 3-Bromo-5-methylbenzoic acid.
Reduction: 5-Methylbenzyl alcohol.
Substitution: Compounds like 3-Azido-5-methylbenzyl alcohol or 3-Cyano-5-methylbenzyl alcohol.
Scientific Research Applications
(3-Bromo-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their pharmacological properties. They may serve as lead compounds in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3-Bromo-5-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues and Substituent Effects
The physicochemical and synthetic properties of brominated phenylmethanol derivatives vary significantly based on substituent type, position, and electronic effects. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups (Br, F) : Bromine and fluorine increase electrophilicity, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) .
- Electron-Donating Groups (OCH₃, CH₃): Methoxy and methyl groups improve solubility in polar solvents (e.g., methanol, DMSO) but may reduce oxidative stability .
Biological Activity
(3-Bromo-5-methylphenyl)methanol, a compound with the molecular formula C10H13BrO, has garnered attention in recent research for its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The structure of this compound features a bromine atom and a hydroxymethyl group attached to a phenyl ring, which contributes to its reactivity and biological interactions. The molecular weight is approximately 245.12 g/mol.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit certain bacterial enzymes, such as alkaline phosphatase, suggesting potential as an antibacterial agent against drug-resistant strains. The presence of the bromine atom enhances its binding affinity to bacterial targets.
- Enzyme Inhibition : The compound has been reported to affect various metabolic pathways by inhibiting key enzymes involved in cellular metabolism. For instance, it inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is crucial for energy production in cells and has implications in cancer progression.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, indicating that this compound may also possess this activity due to its structural characteristics.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The bromine atom in the compound is known to enhance interactions with enzyme active sites, leading to inhibition of enzymatic activity. This mechanism is critical for its antimicrobial and anticancer properties.
- Binding Affinity : The unique combination of the brominated aromatic ring and hydroxymethyl group allows for increased reactivity with biological molecules, facilitating its role as a potential therapeutic agent.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against resistant strains of bacteria. The mechanism involved the inhibition of bacterial metabolic enzymes, thereby disrupting their growth.
- Cancer Research : Research focusing on the inhibition of GAPDH by this compound highlighted its potential role in cancer therapy. By inhibiting this enzyme, the compound may impede cancer cell metabolism and proliferation.
Comparative Analysis
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C10H13BrO | Antimicrobial, Enzyme Inhibition |
(3-Bromo-4-methylphenyl)methanol | C10H13BrO | Antibacterial, Metabolic Pathway Modulation |
(3-Bromo-5-ethoxyphenyl)methanol | C10H13BrO2 | Anti-inflammatory, Enzyme Interaction |
The table above compares this compound with structurally similar compounds, highlighting their respective biological activities.
Properties
IUPAC Name |
(3-bromo-5-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWFMACVHHSBRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629321 | |
Record name | (3-Bromo-5-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648439-19-4 | |
Record name | (3-Bromo-5-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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